2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Description
2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic small molecule featuring an isothiazolidin-3-one 1,1-dioxide core scaffold substituted with a 3-(morpholine-4-carbonyl)phenyl group. The isothiazolidinone dioxide moiety is a heterocyclic system known for its electrophilic sulfone group, which enables covalent interactions with nucleophilic residues in enzymatic active sites, particularly serine proteases . The morpholine-4-carbonyl substituent introduces a polar, electron-withdrawing group that may enhance solubility and influence binding specificity.
Properties
IUPAC Name |
2-[3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-4-9-22(19,20)16(13)12-3-1-2-11(10-12)14(18)15-5-7-21-8-6-15/h1-3,10H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVODGIKTWXTRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can be represented as follows:
This compound features an isothiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that isothiazolidinones possess notable antimicrobial properties. In a study focusing on derivatives of isothiazolidinone, it was found that compounds with a morpholine moiety exhibited enhanced activity against various bacterial strains.
Table 1: Antimicrobial Activity of Isothiazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | Staphylococcus aureus | 32 µg/mL |
| Other derivatives | Escherichia coli | 16 µg/mL |
These findings suggest that the presence of the morpholine group may enhance the interaction with bacterial cell membranes, leading to increased efficacy.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cells through apoptosis induction.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that treatment with the compound resulted in a significant reduction in cell viability:
- MCF-7 Cells: IC50 = 25 µM
- HeLa Cells: IC50 = 30 µM
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of 2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, it activates apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
Comparison with Similar Compounds
Core Scaffold Variations
1,2,5-Thiadiazolidin-3-one 1,1-dioxide Derivatives Example Compound: Phosphate-substituted thiadiazolidinone dioxide (e.g., derivatives from PMID: 9871614). Key Differences: The thiadiazolidinone dioxide scaffold replaces the isothiazolidinone’s sulfur atom with a nitrogen, altering electronic properties. Activity: These compounds exhibit sub-micromolar inhibitory activity (IC₅₀ < 0.1 µM) against HLE due to the phosphate leaving group, which enhances covalent binding to the catalytic serine residue . Selectivity: Moderate selectivity over trypsin-like proteases due to steric compatibility with HLE’s S1 pocket .
Isothiazolidin-3-one 1,1-dioxide Derivatives with Aryl Substituents Example Compound: 5-(4-(Benzimidazol-2-yl)phenyl)isothiazolidin-3-one 1,1-dioxide (from ). Activity: Potent inhibition of tryptase (IC₅₀ ~10 nM) but reduced activity against HLE, highlighting substituent-dependent selectivity .
Substituent Modifications
Morpholine-4-carbonyl vs. Sulfonamide Substituents Example Compound: 2-(3-Sulfonamidophenyl)isothiazolidin-3-one 1,1-dioxide. Key Differences: Sulfonamide groups enhance hydrogen bonding with protease active sites but may reduce cell permeability compared to morpholine’s solubilizing effects. Activity: Sulfonamide derivatives show nanomolar inhibition of Cat G (IC₅₀ ~50 nM) but weaker HLE activity (IC₅₀ ~200 nM) .
Phosphate vs. Morpholine-4-carbonyl Leaving Groups Example Compound: Phosphate-substituted isothiazolidinone dioxide. Key Differences: Phosphate groups act as superior leaving groups, accelerating covalent bond formation with serine residues. Morpholine’s carbonyl may stabilize transition states via dipole interactions. Activity: Phosphate derivatives achieve faster inactivation kinetics (k₂ ~10⁴ M⁻¹s⁻¹) compared to non-phosphate analogs .
Data Table: Comparative Analysis of Isothiazolidinone Dioxide Derivatives
*Direct data for the morpholine derivative are unavailable; activity is hypothesized based on scaffold and substituent trends.
Key Research Findings
Scaffold Importance: The isothiazolidinone dioxide scaffold’s sulfone group is critical for covalent inhibition, while substituents fine-tune potency and selectivity .
Substituent Effects :
- Morpholine-4-carbonyl : Likely improves solubility and modulates steric interactions in the S1' pocket of proteases.
- Phosphate/Sulfonamide : Enhance binding affinity but may limit bioavailability .
Selectivity Trends : Bulky substituents (e.g., benzimidazole) favor tryptase inhibition, while smaller groups (e.g., sulfonamide) target Cat G .
Notes
- Further studies should explore morpholine’s role in pharmacokinetics and protease inhibition kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
